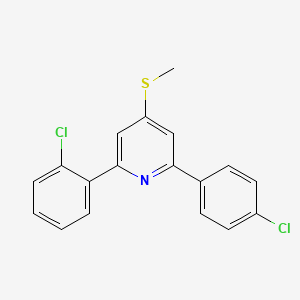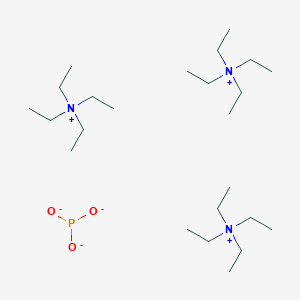
Tris(N,N,N-triethylethanaminium) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(N,N,N-triethylethanaminium) phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of three N,N,N-triethylethanaminium groups attached to a phosphite core.
Méthodes De Préparation
The synthesis of Tris(N,N,N-triethylethanaminium) phosphite typically involves the reaction of phosphorous trichloride with N,N,N-triethylethanaminium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Tris(N,N,N-triethylethanaminium) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The N,N,N-triethylethanaminium groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(N,N,N-triethylethanaminium) phosphite is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, as a stabilizer in plastics, and in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of Tris(N,N,N-triethylethanaminium) phosphite involves its interaction with molecular targets through its phosphite core. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of stable complexes with target molecules, which can alter their reactivity and function.
Comparaison Avec Des Composés Similaires
Tris(N,N,N-triethylethanaminium) phosphite can be compared with other similar compounds such as:
Gallamine Triethiodide: Known for its use as a muscle relaxant and its interaction with muscarinic receptors.
Tris(N,N-tetramethylene)phosphoric acid triamide: Used in organic synthesis and as a polymer additive.
Tris(trimethylsilyl) phosphite: Effective as an electrolyte additive in lithium-ion batteries.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
113824-91-2 |
|---|---|
Formule moléculaire |
C24H60N3O3P |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
tetraethylazanium;phosphite |
InChI |
InChI=1S/3C8H20N.O3P/c3*1-5-9(6-2,7-3)8-4;1-4(2)3/h3*5-8H2,1-4H3;/q3*+1;-3 |
Clé InChI |
JPUZKQVZZWIKNV-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
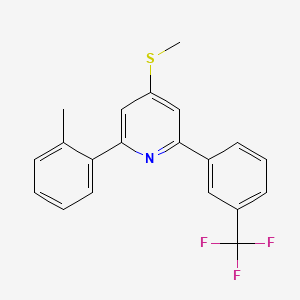

![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
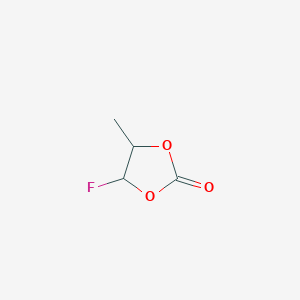
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
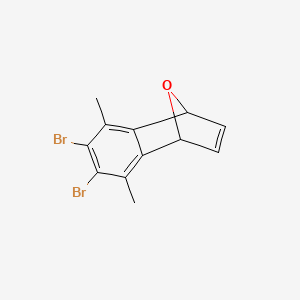
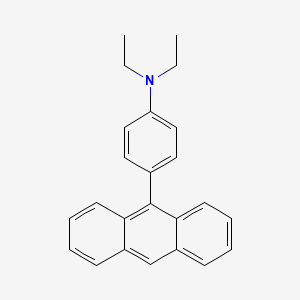
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
